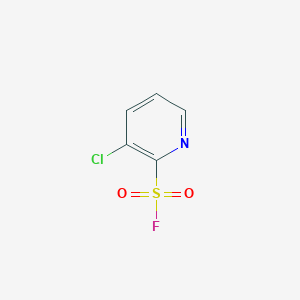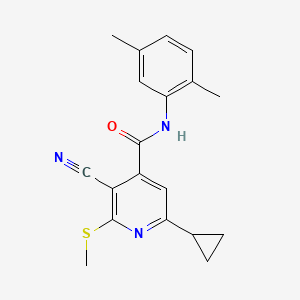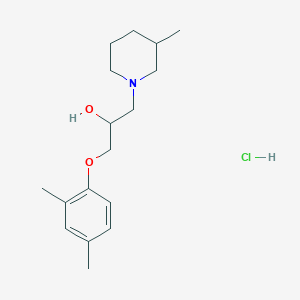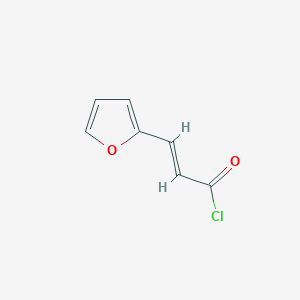
3-Chloropyridine-2-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloropyridine-2-sulfonyl fluoride is a chemical compound . It is related to fluoropyridines, which are known for their interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Synthesis Analysis
The synthesis of sulfonyl fluorides, including this compound, has been a topic of interest in recent years. Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . Other methods include the conversion of sulfonic acid sodium salts to sulfonyl fluorides using thionyl fluoride .Chemical Reactions Analysis
Sulfonyl fluorides, including this compound, have unique reactivity in organic synthesis. They have been used in various chemical reactions, including direct fluorosulfonylation with fluorosulfonyl radicals . Other reactions include photochemical and electrochemical strategies .Aplicaciones Científicas De Investigación
Fluorescence Sensing of Fluoride
One notable application is in the field of fluorescence sensing, where compounds derived from 3-Chloropyridine-2-sulfonyl fluoride have been utilized for the detection of fluoride ions in drinking water. A study by Hirai and Gabbaï (2014) focused on the synthesis of Lewis acidic organostiboranes for fluorescence turn-on sensing of fluoride. These compounds showed significant binding affinity towards fluoride ions, enabling the assay of fluoridation levels in tap water, highlighting their potential in environmental monitoring and public health (Hirai & Gabbaï, 2014).
Synthesis of Sulfonyl Fluorides
Sulfonyl fluorides, including those derived from this compound, are critical in the development of pharmaceuticals and in parallel chemistry efforts. Wright and Hallstrom (2006) discussed a convenient method for preparing heteroaryl sulfonamides and sulfonyl fluorides from heteroaryl thiols. This method provides a safer and more efficient route to these compounds, avoiding the use of hazardous materials like chlorine gas (Wright & Hallstrom, 2006).
Radiopharmaceutical Development
In the development of radiopharmaceuticals for positron emission tomography (PET), sulfonyl fluoride-based compounds have shown promise. Inkster et al. (2012) developed a general route to prepare bifunctional arylsulfonyl [(18)F]fluorides, demonstrating the potential of these compounds in the synthesis of (18)F-labeled biomarkers for PET imaging. This innovation opens up new possibilities in medical diagnostics and research (Inkster et al., 2012).
Electrochemical Synthesis
The electrochemical synthesis of sulfonyl fluorides offers a green and efficient method for preparing these valuable compounds. Laudadio et al. (2019) reported an environmentally benign approach using thiols or disulfides with potassium fluoride, demonstrating the method's broad substrate scope and its applicability to various chemical syntheses (Laudadio et al., 2019).
Safety and Hazards
Direcciones Futuras
Sulfonyl fluorides, including 3-Chloropyridine-2-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science. With the increasing demands for environmental friendliness and sustainability, photochemical and electrochemical strategies have recently emerged as alternative methods for synthesizing diverse sulfonyl fluorides . This suggests a promising future direction for the study and application of this compound.
Propiedades
IUPAC Name |
3-chloropyridine-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFNO2S/c6-4-2-1-3-8-5(4)11(7,9)10/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWADGZYVURUDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)(=O)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pentanamide](/img/structure/B2747406.png)
![N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2747407.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(pyridin-3-yl)acetamide](/img/structure/B2747409.png)
![methyl 4-((4H-chromeno[4,3-d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2747411.png)
![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2747415.png)



![methyl 2-(4,6-dioxo-2-(o-tolyl)-3-(p-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2747420.png)

![ethyl 2-(8-(3,5-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2747423.png)

